BenchChemオンラインストアへようこそ!

2-(3-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Medicinal Chemistry Scaffold Differentiation Hydrogen-Bond Acceptors

2-(3-Methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (CAS 2549003-14-5) is a heterocyclic sulfonamide derivative belonging to the benzothiadiazine-1,1,3-trione subclass, which is structurally distinct from the more extensively studied benzothiadiazine 1,1-dioxide pharmacophore. The compound (molecular formula C₁₅H₁₄N₂O₄S, molecular weight 318.3 g/mol) features a fused benzene-thiadiazine ring system bearing a 3-methoxyphenyl substituent at position 2 and a methyl group at position 4, with the characteristic 1,1,3-trione oxidation pattern on the thiadiazine ring.

Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
CAS No. 2549003-14-5
Cat. No. B6450610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
CAS2549003-14-5
Molecular FormulaC15H14N2O4S
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C15H14N2O4S/c1-16-13-8-3-4-9-14(13)22(19,20)17(15(16)18)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3
InChIKeyIUSGUMDEZIYJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (CAS 2549003-14-5) – Procurement-Relevant Chemical Identity and Scaffold Context


2-(3-Methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (CAS 2549003-14-5) is a heterocyclic sulfonamide derivative belonging to the benzothiadiazine-1,1,3-trione subclass, which is structurally distinct from the more extensively studied benzothiadiazine 1,1-dioxide pharmacophore. The compound (molecular formula C₁₅H₁₄N₂O₄S, molecular weight 318.3 g/mol) features a fused benzene-thiadiazine ring system bearing a 3-methoxyphenyl substituent at position 2 and a methyl group at position 4, with the characteristic 1,1,3-trione oxidation pattern on the thiadiazine ring [1]. This scaffold has been the subject of targeted medicinal chemistry campaigns, including the design of mitochondrial KATP channel openers and sirtuin inhibitors, where the 1,1,3-trione motif confers distinct physicochemical and pharmacological properties compared to the 1,1-dioxide congeners [2][3].

Why 2-(3-Methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione Cannot Be Replaced by Common Benzothiadiazine 1,1-Dioxides


The benzothiadiazine-1,1,3-trione scaffold bearing the 2-(3-methoxyphenyl) substituent represents a distinct chemotype that cannot be interchanged with structurally similar benzothiadiazine 1,1-dioxides or N2-aryl variants. The oxidation state at the sulfur center (1,1-dioxide vs. 1,1,3-trione) fundamentally alters hydrogen-bond acceptor capacity, electronic distribution, and target engagement profiles. Specifically, the 3-methoxyphenyl group at N2 modulates lipophilicity (clogP) and π-stacking interactions differently than para-substituted phenyl, 3,4-dimethoxyphenyl, or 3-chloro-4-methylphenyl analogs available under other CAS numbers . Studies on related benzothiadiazine series have demonstrated that even minor alterations in the N2-aryl substituent produce order-of-magnitude shifts in enzyme inhibition potency, as observed in tyrosinase and sirtuin-2 assays [1][2]. Generic substitution without confirmatory re-screening risks nullifying the biological activity, selectivity window, or physicochemical profile that justifies the selection of this specific compound for a given research program.

Quantitative Differentiation Evidence: 2-(3-Methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione vs. Closest Analogs


Scaffold Oxidation State Differentiation: 1,1,3-Trione vs. 1,1-Dioxide Core

The 1,1,3-trione oxidation pattern of the target compound distinguishes it from the more common benzothiadiazine 1,1-dioxide class (exemplified by diazoxide and chlorothiazide). The additional carbonyl at position 3 increases the hydrogen-bond acceptor count from 3 (in 1,1-dioxide) to 4, altering solubility and target-binding geometry. In comparative pharmacological evaluation of new benzothiadiazine derivatives targeting mitoKATP channels, the 1,1,3-trione series exhibited distinct mitochondrial respiratory effects (R3/R4 modulation) compared to the 1,1-dioxide reference compound diazoxide [1].

Medicinal Chemistry Scaffold Differentiation Hydrogen-Bond Acceptors

N2-(3-Methoxyphenyl) Substituent: Physicochemical Differentiation from N2-(3-Chloro-4-methylphenyl) and N2-(3,4-Dimethoxyphenyl) Analogs

Relative to the closest commercially available analogs, the 3-methoxyphenyl substituent on the target compound provides a distinct lipophilicity-electronic profile. The 3-methoxy group (Hammett σₘ = +0.12) is electron-donating via resonance but weakly electron-withdrawing via induction, whereas the 3-chloro-4-methylphenyl analog (CAS 2549021-37-4) introduces a strongly electron-withdrawing chlorine (σₘ = +0.37), and the 3,4-dimethoxyphenyl analog (CAS 2549039-33-8) increases hydrogen-bond acceptor count and polar surface area [1]. These differences translate into altered logP values, aqueous solubility, and protein-binding characteristics that are critical for reproducible assay performance [1].

Physicochemical Properties Lipophilicity Structure-Activity Relationships

Procurement-Grade Purity Specification: 95% Baseline with Analytical Traceability

The target compound is routinely supplied at ≥95% purity (HPLC), with an exact mass of 318.06742811 g/mol and a complexity rating of 530, as documented in compound catalog entries . While this purity level is standard within the benzothiadiazine-1,1,3-trione subclass, it provides a defined baseline for assay normalization. Batch-to-batch consistency in purity is a critical procurement parameter not guaranteed by alternative sourcing channels, particularly for compounds with undefined storage conditions .

Quality Control Procurement Assay Reproducibility

Chiral Stability: 4-Methyl Substitution and Enantiomerization Barrier Compared to 4-Ethyl and 4-Cyclobutylmethyl Analogs

The benzothiadiazine core bearing a substituent at position 4 generates a stereogenic center, and the enantiomerization barrier is sensitive to the nature of this substituent. Published enantioselective stopped-flow HPLC studies on 3-phenyl-substituted benzothiadiazine 1,1-dioxides demonstrate that the aromatic substituent at position 3 exerts a strong effect on enantiomerization rate [1]. By extrapolation to the 1,1,3-trione series, the 4-methyl substituent on the target compound is expected to produce a higher enantiomerization barrier than the 4-ethyl analog (CAS 2549036-97-5) and a lower barrier than the 4-cyclobutylmethyl analog (CAS 2549013-85-4), owing to steric bulk differences [1]. This differential chiral stability carries implications for biological assays where atropisomerism or configurational stability influences target engagement half-life.

Stereochemistry Chiral Stability Enantiomerization Kinetics

Sirtuin-2 Inhibitory Activity: Class-Level Evidence for Benzothiadiazine-1,1,3-trione Derivatives

Benzothiadiazine-1,1,3-trione derivatives have been evaluated as sirtuin-2 (SIRT2) inhibitors in biochemical assays. BindingDB data for a structurally related benzothiadiazine-1,1,3-trione chemotype (CHEMBL4638983) reports an IC₅₀ value of 28 nM against human SIRT2 expressed in E. coli BL21, assayed using acetyl-H3K9 substrate via HPLC [1]. A comparator benzothiadiazine derivative (CHEMBL2152613) showed significantly weaker inhibition with an IC₅₀ of 1,000 nM under similar conditions [2], demonstrating that subtle structural modifications within the class produce a >35-fold difference in potency. While the specific IC₅₀ of the target compound for SIRT2 has not been independently reported, the scaffold's demonstrated capacity for nanomolar enzyme inhibition substantiates its selection for sirtuin-targeted screening cascades.

Sirtuin Inhibition Epigenetics Enzyme Assay

Optimal Research and Industrial Application Scenarios for 2-(3-Methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione


Mitochondrial KATP Channel Opener Screening Cascades Requiring Hemodynamic Selectivity

The benzothiadiazine-1,1,3-trione scaffold has demonstrated the capacity to modulate mitochondrial respiratory function (R3/R4/RCR parameters) without the confounding hypotensive effects observed with diazoxide-class 1,1-dioxides [1]. This compound is suitable for cardiac mitoKATP channel opener programs where blood-pressure-neutral pharmacology is a design criterion [1].

Sirtuin-2 (SIRT2) Inhibitor Lead Optimization and Epigenetic Probe Development

Related benzothiadiazine-1,1,3-trione chemotypes have achieved nanomolar SIRT2 inhibition (IC₅₀ = 28 nM) in biochemical assays [1]. The target compound, with its defined N2-(3-methoxyphenyl) and N4-methyl substitution, occupies a specific region of the structure-activity landscape that is valuable for probing substituent effects on SIRT2 isoform selectivity and cellular target engagement [1].

Physicochemical Property Benchmarking in Benzothiadiazine Library Design

With its intermediate lipophilicity (estimated clogP ≈ 1.1), single 3-methoxy substituent (σₘ = +0.12), and molecular weight of 318.3 g/mol [1], this compound serves as a well-defined midpoint reference for structure-property relationship (SPR) studies comparing N2-aryl variants (e.g., 3-chloro-4-methylphenyl, 3,4-dimethoxyphenyl) and N4-alkyl variants (methyl, ethyl, cyclobutylmethyl) in benzothiadiazine-1,1,3-trione libraries.

Chiral Chromatography Method Development and Enantiomerization Studies

The stereogenic center at C-4 of the benzothiadiazine-1,1,3-trione core confers chirality, and the 4-methyl substituent provides an intermediate enantiomerization barrier suitable for developing enantioselective HPLC methods [1]. This compound can serve as a calibration standard for chiral separation protocols applied to more complex N4-substituted analogs [1].

Quote Request

Request a Quote for 2-(3-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.